molecular formula C24H28N2O3 B1671819 Indacaterol CAS No. 312753-06-3

Indacaterol

Numéro de catalogue B1671819
Numéro CAS: 312753-06-3
Poids moléculaire: 392.5 g/mol
Clé InChI: QZZUEBNBZAPZLX-QFIPXVFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Indacaterol is a long-acting bronchodilator used for the long-term maintenance treatment of airflow blockage in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is an ultra-long-acting beta-adrenoceptor agonist developed by Novartis .


Synthesis Analysis

Indacaterol was developed using a combination of informed drug design and molecular chemistry to generate a β2-adrenergic agonist with a fast onset and long duration of action, enabling once-daily dosing with an acceptable safety profile . A series of indacaterol analogues were synthesized where each of the three structural regions of indacaterol were modified in a systematic manner .


Molecular Structure Analysis

Indacaterol’s molecular formula is C24H28N2O3 . The structure of indacaterol consists of 5-[(1R)-2-amino-1-hydroxyethyl]-8-hydroxyquinolin-2-one having a 5,6-diethylindan-2-yl group attached to the amino function .


Physical And Chemical Properties Analysis

Indacaterol’s molecular weight is 392.5 g/mol . It is a monohydroxyquinoline that consists of 5-[(1R)-2-amino-1-hydroxyethyl]-8-hydroxyquinolin-2-one having a 5,6-diethylindan-2-yl group attached to the amino function .

Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of Indacaterol, and here is a comprehensive analysis focusing on its known applications:

Chronic Obstructive Pulmonary Disease (COPD) Treatment

Indacaterol is primarily used as a long-acting bronchodilator for the treatment of COPD. It helps relax bronchial smooth muscle, leading to improved symptoms and reduced airflow obstruction .

Asthma Management

While Indacaterol is mainly licensed for COPD treatment, it has also been used in managing moderate to severe asthma due to its rapid onset and long duration of action as a β2-adrenergic agonist .

Informed Drug Design

The development of Indacaterol involved informed drug design and molecular chemistry to create a medication with once-daily dosing and an acceptable safety profile .

Pharmacokinetics Research

Studies have been conducted to understand the pharmacokinetics, or how the drug is absorbed, distributed, metabolized, and excreted in the body. This research helps determine the appropriate dosages and frequency of administration .

Mécanisme D'action

Target of Action

Indacaterol primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the relaxation of bronchial smooth muscle, which is essential for improving symptoms and airflow obstruction caused by Chronic Obstructive Pulmonary Disease (COPD) and moderate to severe asthma .

Mode of Action

Indacaterol, as a long-acting beta-2 adrenergic agonist, interacts with its targets by stimulating intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate) . This interaction and the resulting changes lead to the relaxation of bronchial smooth muscle .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Indacaterol affects the biochemical pathway involving adenyl cyclase and cyclic monophosphate . The stimulation of these pathways leads to the relaxation of bronchial smooth muscle, thereby improving airflow in patients with COPD and asthma .

Pharmacokinetics

The pharmacokinetics of Indacaterol reveal that it has a long effective half-life. The half-life, calculated from the accumulation of Indacaterol after repeated once-daily doses between 75 mcg and 600 mcg, ranged from 40 to 56 hours . This is consistent with the observed time-to-steady state of approximately 12-15 days . These properties contribute to the high bioavailability of Indacaterol, making it suitable for once-daily dosing .

Result of Action

The molecular and cellular effects of Indacaterol’s action primarily involve the relaxation of bronchial smooth muscle, leading to improved symptoms and airflow obstruction in patients with COPD and moderate to severe asthma . Additionally, research has shown that Indacaterol can inhibit collective cell migration and IGDQ-mediated single cell migration in metastatic breast cancer MDA-MB-231 cells .

Action Environment

The action, efficacy, and stability of Indacaterol can be influenced by various environmental factors. For instance, the relaxant effect of Indacaterol on isolated human bronchi was evaluated in a study, demonstrating its potency, maximal relaxant effect, and onset of action at resting tone . .

Orientations Futures

Indacaterol is the first once-daily, long-acting β2-adrenergic agonist approved for the treatment of COPD . It is approved and marketed in more than 100 countries worldwide for once-daily maintenance treatment of COPD . Emerging targets could offer future treatment options for COPD .

Propriétés

IUPAC Name

5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZUEBNBZAPZLX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185198
Record name Indacaterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indacaterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.98e-03 g/L
Record name Indacaterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD. It is also long acting due to its high affinity to the lipid raft domains in the airway membrane so it slowly dissociates from the receptors. Indacaterol also has a high intrinsic efficacy so it is also very rapid acting - onset of action occurs within 5 minutes. The pharmacological effects of beta2-adrenoceptor agonist drugs, including indacaterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle. In vitro studies have shown that indacaterol has more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater agonist activity compared to beta3-receptors. This selectivity profile is similar to formoterol. The clinical significance of these findings is unknown.
Record name Indacaterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Indacaterol

CAS RN

312753-06-3
Record name Indacaterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312753-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indacaterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312753063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indacaterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indacaterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Quinolinone, 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDACATEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OR09251MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indacaterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195-202°C with decomposition, 195 °C (decomposition)
Record name Indacaterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indacaterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indacaterol
Reactant of Route 2
Indacaterol
Reactant of Route 3
Reactant of Route 3
Indacaterol
Reactant of Route 4
Reactant of Route 4
Indacaterol
Reactant of Route 5
Indacaterol
Reactant of Route 6
Indacaterol

Q & A

Q1: How does indacaterol interact with its target and what are the downstream effects?

A1: Indacaterol is a potent and selective agonist of the human β2 adrenoceptor. [, ] It binds to this receptor, located on the smooth muscle cells lining the airways, and activates it. [] This activation triggers a cascade of events that ultimately leads to bronchodilation:

  • Adenylate cyclase activation: β2 adrenoceptor activation stimulates adenylate cyclase, an enzyme that converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). [, ]
  • Increased cAMP levels: Elevated cAMP levels inhibit the activity of myosin light chain kinase, a key enzyme involved in smooth muscle contraction. [, ]
  • Smooth muscle relaxation: Inhibition of myosin light chain kinase reduces calcium sensitivity, leading to relaxation of the airway smooth muscle and bronchodilation. [, ]

Q2: What is the molecular formula and weight of indacaterol?

A2: The molecular formula of indacaterol is C24H28N2O3. [] Its molecular weight is 392.49 g/mol.

Q3: Is there any available spectroscopic data for indacaterol?

A3: Yes, several studies have characterized indacaterol using various spectroscopic techniques. Mass spectrometry data is frequently employed in its analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). []

Q4: How do structural modifications of indacaterol impact its activity, potency, and selectivity?

A4: Specific structural features of indacaterol contribute to its unique pharmacological profile:

  • Chirality: Indacaterol exists as a single enantiomer (R-enantiomer), which exhibits greater potency and a longer duration of action compared with the S-enantiomer. [, ]
  • Hydroxyquinolinone moiety: This structural element is crucial for binding to the β2 adrenoceptor and conferring selectivity. [, ]
  • Aminoethanol linker: This flexible linker connects the hydroxyquinolinone and diethylindane moieties, contributing to optimal receptor interaction. [, ]
  • Diethylindane moiety: This lipophilic group enhances indacaterol's duration of action by promoting its interaction with the lipid bilayer of the cell membrane. [, ]

Q5: How stable is indacaterol under various conditions?

A5: Indacaterol demonstrates good stability under a range of storage conditions. [, ] The Breezhaler® device, a dry powder inhaler designed for indacaterol delivery, maintains drug stability and allows for precise dosing. []

Q6: What is the absorption, distribution, metabolism, and excretion (ADME) profile of indacaterol?

A6: Indacaterol is primarily administered via inhalation. [] After inhalation, indacaterol is absorbed into the systemic circulation, achieving peak plasma concentrations (Cmax) within approximately 1.5 hours. [] It is extensively metabolized in the liver, primarily by CYP3A4 and P-glycoprotein. [] The major metabolites include monohydroxylated indacaterol and its glucuronide conjugate, as well as the 8-O-glucuronide conjugate of indacaterol. [] Indacaterol and its metabolites are primarily eliminated in the feces, with a smaller portion excreted in the urine. []

Q7: What is the in vivo activity and efficacy of indacaterol?

A7: Inhaled indacaterol demonstrates significant bronchodilator efficacy in patients with COPD. [, , , , , , , , , ] Clinical trials have shown that indacaterol provides sustained improvement in lung function, as measured by forced expiratory volume in 1 second (FEV1), for up to 24 hours after a single dose. [, , , , , , , , , ] Indacaterol also improves other clinical outcomes, including dyspnea, health status (as measured by the St. George’s Respiratory Questionnaire (SGRQ)), and reduces the need for rescue medication. [, , , , , , , , , ]

Q8: What in vitro models have been used to study indacaterol's activity?

A8: Several in vitro models have been employed to investigate the pharmacological properties of indacaterol, including:

  • Isolated human bronchi: This ex vivo model allows for direct assessment of indacaterol's relaxant effect on human airway smooth muscle. []
  • Precision-cut lung slices: This model preserves the complex architecture of the lung and allows for investigation of indacaterol's effects on both small and large airways. []
  • Cell-based assays: These assays use cells expressing human β2 adrenoceptors to study indacaterol's binding affinity and functional activity. []

Q9: What animal models have been used to study indacaterol's efficacy?

A9: Guinea pigs have been extensively used to study the bronchodilator efficacy and duration of action of indacaterol. [] Conscious guinea pigs are challenged with bronchoconstrictors, such as serotonin, and the inhibitory effects of indacaterol are assessed by measuring changes in airway resistance. []

Q10: What have clinical trials shown about indacaterol's efficacy in COPD patients?

A10: Numerous randomized controlled trials have demonstrated the efficacy and safety of indacaterol in patients with COPD. [, , , , , , , , , ] These studies have shown that indacaterol provides significant improvements in lung function, dyspnea, health status, and reduces the frequency of exacerbations. [, , , , , , , , , ]

Q11: How does indacaterol compare to other long-acting bronchodilators?

A11: Clinical trials have compared indacaterol with other established bronchodilators used in COPD management, such as salmeterol, formoterol, and tiotropium. [, , , , , , ] The results suggest that indacaterol offers comparable or superior efficacy in terms of bronchodilation, symptom improvement, and exacerbation reduction. [, , , , , , ]

Q12: What analytical methods are used to characterize, quantify, and monitor indacaterol?

A12: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for the quantification of indacaterol in biological samples, such as urine and plasma. [, ] This method offers high sensitivity and selectivity, allowing for accurate measurement of indacaterol and its metabolites. [, ]

Q13: How are these analytical methods validated?

A13: The validation of analytical methods for indacaterol, such as HPLC-MS/MS, involves rigorous testing to ensure accuracy, precision, specificity, linearity, range, and stability. [] These validation procedures are crucial for generating reliable and reproducible data in pharmacokinetic and clinical studies. []

Q14: What are the alternatives to indacaterol for treating COPD?

A14: Other long-acting bronchodilators, such as salmeterol, formoterol, tiotropium, and glycopyrronium, are also used in the management of COPD. [, , , , , , ] The choice of bronchodilator depends on individual patient characteristics, disease severity, and treatment response. [, , , , , , ]

Q15: What tools and resources are available for efficient research on indacaterol?

A15: Several resources support research on indacaterol and other COPD treatments:

  • Clinical trial registries: Platforms like ClinicalTrials.gov provide information on ongoing and completed clinical trials, offering valuable data for meta-analyses and comparative efficacy studies. []
  • Scientific databases: Databases like PubMed, Embase, and Cochrane Library facilitate access to relevant scientific literature, including original research articles, reviews, and meta-analyses. []
  • In vitro and ex vivo models: Preclinical models, such as isolated human bronchi and precision-cut lung slices, allow for detailed investigation of indacaterol's pharmacological properties and mechanisms of action. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.